

"2-Fluoro-4-methylsulfonylphenol" chemical properties and structure

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Compound of Interest

Compound Name: 2-Fluoro-4-methylsulfonylphenol

Cat. No.: B1316080

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In-Depth Technical Guide: 2-Fluoro-4-methylsulfonylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **2-Fluoro-4-methylsulfonylphenol**, a compound of interest in medicinal chemistry and materials science.

Chemical Structure and Identifiers

2-Fluoro-4-methylsulfonylphenol is an aromatic organic compound characterized by a phenol ring substituted with a fluorine atom and a methylsulfonyl group.

Chemical Structure:

Caption: 2D Structure of **2-Fluoro-4-methylsulfonylphenol**

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-fluoro-4-methylsulfonylphenol[1]
CAS Number	398456-87-6
Molecular Formula	C ₇ H ₇ FO ₃ S[1]
SMILES	CS(=O)(=O)C1=CC(=C(C=C1)O)F[1]
InChI Key	OVEMQCGVMRIIHW-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-Fluoro-4-methylsulfonylphenol** is presented below. It is important to note that some of these values are computationally predicted and await experimental verification.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	190.19 g/mol	PubChem
Melting Point	92-94 °C	ChemicalBook[2]
Boiling Point (Predicted)	362.8 ± 42.0 °C	ChemicalBook[2]
Density (Predicted)	1.420 ± 0.06 g/cm ³	ChemicalBook[2]
pKa (Predicted)	Not Available	-
Solubility	No experimental data available.	-
LogP (Predicted)	0.9	PubChem[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-4-methylsulfonylphenol** is not readily available in the public domain, a plausible synthetic route

can be inferred from standard organic chemistry principles. A potential pathway could involve the oxidation of a corresponding thioether precursor.

Logical Workflow for a Potential Synthesis:



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Caption: Potential Synthetic Pathway

A general procedure would likely involve dissolving the thioether precursor in a suitable organic solvent, followed by the addition of an oxidizing agent (e.g., hydrogen peroxide, m-CPBA). The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product would be isolated and purified, likely through extraction and recrystallization or column chromatography.

Spectroscopic Data

At present, there is no publicly available experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) specifically for **2-Fluoro-4-methylsulfonylphenol**. Researchers working with this compound would need to perform their own analytical characterization.

Safety and Handling

Based on available safety data sheets, **2-Fluoro-4-methylsulfonylphenol** is classified as an irritant.

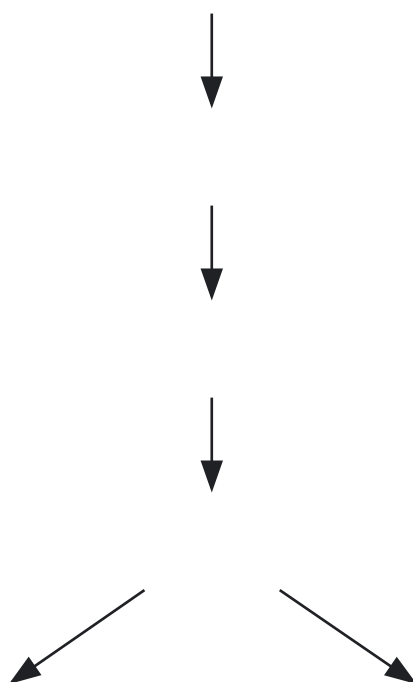
Table 3: Hazard Information

Hazard Statement	Description
H315	Causes skin irritation[1]
H319	Causes serious eye irritation
H335	May cause respiratory irritation[1]

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Experimental Workflow for Safe Handling:



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Caption: Safe Handling Workflow

Applications and Research Interest

The structural motifs present in **2-Fluoro-4-methylsulfonylphenol**, namely the fluorinated phenol and the sulfonyl group, are of significant interest in drug discovery and materials science. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the sulfonyl group can act as a hydrogen bond acceptor and influence

the electronic properties of the molecule. This compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity or unique material properties.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

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References

- 1. 2-Fluoro-4-methylsulfonylphenol | C₇H₇FO₃S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-methylsulfonylphenol | 398456-87-6 [amp.chemicalbook.com]
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